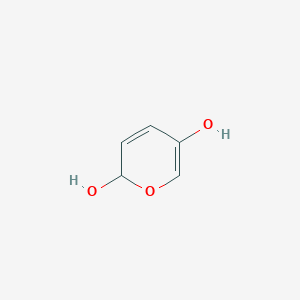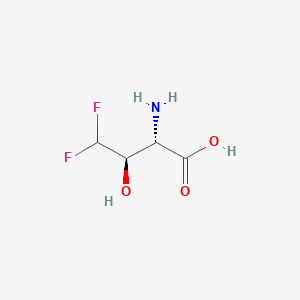
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position, making it a unique and valuable molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This process includes a Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52-65%.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yields and reducing costs. Current methods involve the use of advanced organic synthesis techniques and specialized reagents to ensure high enantioselectivity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid: A phosphothreonine mimetic used in peptide synthesis.
Uniqueness
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable molecule for various scientific applications .
Eigenschaften
Molekularformel |
C4H7F2NO3 |
|---|---|
Molekulargewicht |
155.10 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2+/m0/s1 |
InChI-Schlüssel |
JAOZCNCICCFCIX-NHYDCYSISA-N |
Isomerische SMILES |
[C@@H]([C@@H](C(=O)O)N)(C(F)F)O |
Kanonische SMILES |
C(C(C(=O)O)N)(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




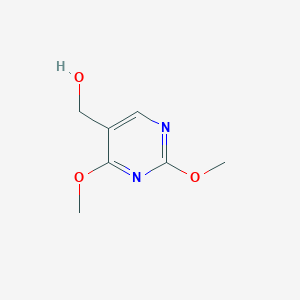

![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
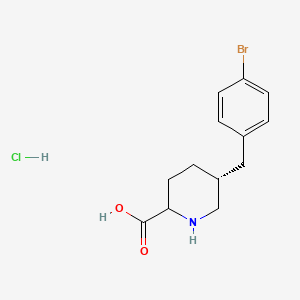

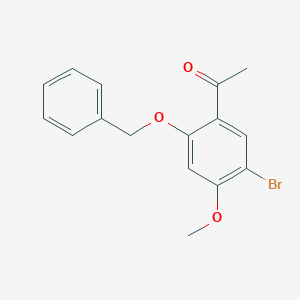
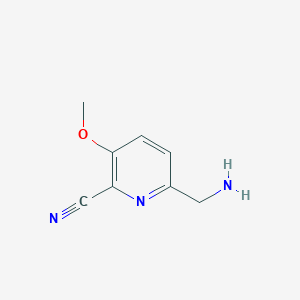


![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)

